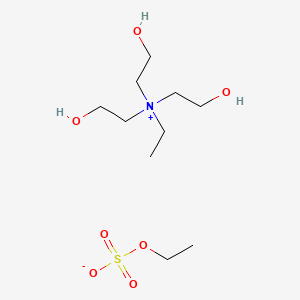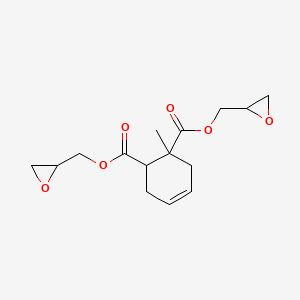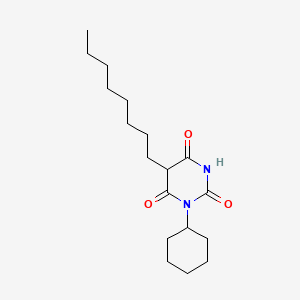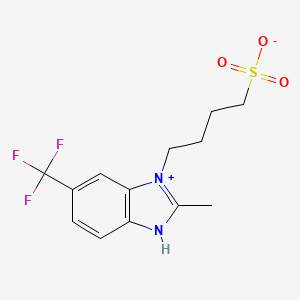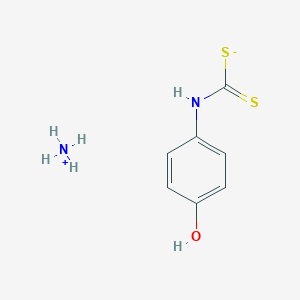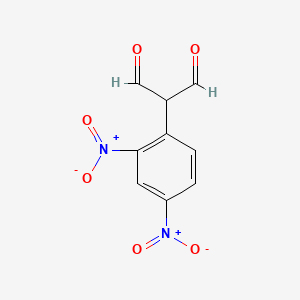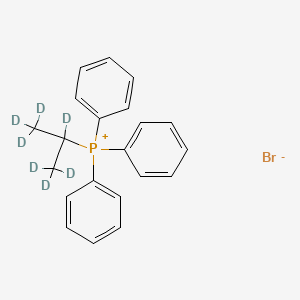![molecular formula C9H16N4O5 B13828613 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Aminocytidine is a nucleoside analog known for its high mutagenic activity. It has been extensively studied for its ability to induce mutations in various organisms, including bacteria and phages
Métodos De Preparación
N4-Aminocytidine can be synthesized through the reaction of cytidine with hydrazine, which is greatly promoted by the addition of a less-than-stoichiometric amount of bisulfite . The product is isolated in good yield. This method is efficient and has been widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N4-Aminocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N4-aminocytidine derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Common reagents for substitution reactions include hydrazine and bisulfite.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine and bisulfite yields N4-Aminocytidine in good yield .
Aplicaciones Científicas De Investigación
N4-Aminocytidine has several scientific research applications:
Chemistry: It is used as a powerful mutagen to induce transition mutations in microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: N4-Aminocytidine may be used in the development of new pharmaceuticals and biotechnological applications.
Mecanismo De Acción
The mechanism of action of N4-Aminocytidine involves its incorporation into DNA as N4-aminodeoxycytidine . This incorporation leads to mutations by inducing AT-to-GC and GC-to-AT transitions . The compound is metabolized into N4-aminodeoxycytidine 5’-triphosphate, which is then incorporated into DNA, causing mutagenesis .
Comparación Con Compuestos Similares
N4-Aminocytidine is compared with other nucleoside analogs such as N4-amino-2’-deoxycytidine and N4-hydroxycytidine . It has a higher mutagenic potency than these compounds, making it a more powerful mutagen . The greater activity of the riboside compared to the deoxyriboside is attributed to the lack of deoxycytidine kinase in certain cells .
Similar compounds include:
- N4-amino-2’-deoxycytidine
- N4-hydroxycytidine
N4-Aminocytidine stands out due to its exceptionally high mutagenic activity and its ability to induce specific types of mutations .
Propiedades
Fórmula molecular |
C9H16N4O5 |
|---|---|
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C9H16N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4-8,12,14-16H,3,10H2,(H,11,17)/t4-,5?,6-,7-,8-/m1/s1 |
Clave InChI |
OEVHIJQOVRAQOG-XVKVHKPRSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)NC1NN)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
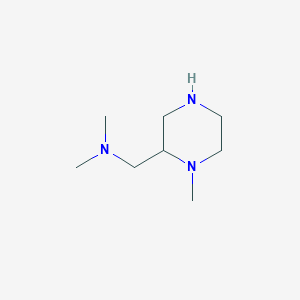
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

